molecular formula C10H11FO B8002263 1-Allyl-3-fluoro-2-methoxy-benzene

1-Allyl-3-fluoro-2-methoxy-benzene

Cat. No.: B8002263
M. Wt: 166.19 g/mol
InChI Key: WQZCSJIUZSTKJY-UHFFFAOYSA-N
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Description

1-Allyl-3-fluoro-2-methoxy-benzene is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, where the benzene ring is substituted with an allyl group, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-fluoro-2-methoxy-benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these reactions include halogenating agents, alkylating agents, and catalysts to facilitate the substitution process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-fluoro-2-methoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine (Br2) and alkylating agents such as alkyl halides are frequently used.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Allyl-3-fluoro-2-methoxy-benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-fluoro-2-methoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

1-Allyl-3-fluoro-2-methoxy-benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-fluoro-2-methoxy-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZCSJIUZSTKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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